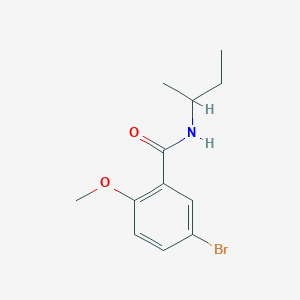![molecular formula C18H14N2O3 B5339893 2-{3-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-5-yl}phenyl acetate](/img/structure/B5339893.png)
2-{3-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-5-yl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-5-yl}phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring and a phenyl acetate group. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-{3-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-5-yl}phenyl acetate is not fully understood, but it is believed to act through the inhibition of inflammatory mediators such as cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2). The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that the compound inhibits the production of inflammatory mediators such as COX-2 and PGE2. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, the compound has been shown to have a fluorescent property, making it a potential probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{3-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-5-yl}phenyl acetate in lab experiments is its potential as an anti-inflammatory and analgesic agent. It has also shown promising results as an anticancer agent. However, one of the limitations of using the compound is its potential toxicity, which needs to be further investigated.
Direcciones Futuras
There are several future directions for the research on 2-{3-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-5-yl}phenyl acetate. One of the directions is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to investigate its potential toxicity and to optimize its synthesis method.
Métodos De Síntesis
The synthesis of 2-{3-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-5-yl}phenyl acetate has been reported using different methods. One of the commonly used methods involves the reaction of 2-phenyl-1,2,4-oxadiazole-5-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is then refluxed for several hours, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
2-{3-[(E)-2-phenylvinyl]-1,2,4-oxadiazol-5-yl}phenyl acetate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, the compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been investigated for its anticancer activity and has shown to induce apoptosis in cancer cells. In addition, the compound has been studied for its potential application as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
[2-[3-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-5-yl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-13(21)22-16-10-6-5-9-15(16)18-19-17(20-23-18)12-11-14-7-3-2-4-8-14/h2-12H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNCXNRZFSVULZ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NC(=NO2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C2=NC(=NO2)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199489 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5339823.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(6-methyl-2-pyridinyl)methyl]methanamine](/img/structure/B5339831.png)
![ethyl 4-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5339834.png)
![N-ethyl-N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]pyrrolidin-3-yl}acetamide](/img/structure/B5339836.png)

![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5339850.png)
![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-benzimidazole oxalate](/img/structure/B5339856.png)
![4-(1-naphthylacetyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5339863.png)
![N,N-diethyl-2-[2-(3-methyl-1,2-benzisoxazol-5-yl)-1H-imidazol-1-yl]ethanamine](/img/structure/B5339872.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5339876.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5339885.png)

![N-(tetrahydrofuran-2-ylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5339911.png)
![N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide](/img/structure/B5339915.png)